Cas no 74450-59-2 (4-Amino-2-methylbenzoic acid ethyl ester)

4-Amino-2-methylbenzoic acid ethyl ester is an organic compound with the molecular formula C₁₀H₁₃NO₂, commonly used as an intermediate in pharmaceutical and fine chemical synthesis. Its key advantages include high purity and stability, making it suitable for applications in drug development and specialty chemistry. The presence of both amino and ester functional groups allows for versatile reactivity, enabling its use in amidation, esterification, and other derivatization processes. The compound exhibits good solubility in common organic solvents, facilitating its incorporation into synthetic workflows. Its well-defined structure and consistent performance make it a reliable choice for research and industrial applications requiring precise chemical intermediates.
4-Amino-2-methylbenzoic acid ethyl ester structure
74450-59-2 structure
Product Name:4-Amino-2-methylbenzoic acid ethyl ester
CAS No:74450-59-2
MF:C10H13NO2
MW:179.215722799301
MDL:MFCD08458830
CID:547842
PubChem ID:24721080
Update Time:2025-11-02

4-Amino-2-methylbenzoic acid ethyl ester Chemical and Physical Properties

Names and Identifiers

    • Benzoicacid, 4-amino-2-methyl-, ethyl ester
    • 4-AMINO-2-METHYLBENZOIC ACID ETHYL ESTER
    • Ethyl 4-amino-2-methylbenzoate
    • 4-Amino-2-methyl-benzoesaeure-aethylester
    • 4-amino-2-methyl-benzoic acid ethyl ester
    • RXVUWRNRNRPYMT-UHFFFAOYSA-N
    • 6703AH
    • Benzoic acid, 4-amino-2-methyl-, ethyl ester
    • MFCD08458830
    • SY316639
    • EN300-218043
    • 74450-59-2
    • SCHEMBL754826
    • DTXSID70641020
    • CS-0096808
    • AKOS011099506
    • ETHYL4-AMINO-2-METHYLBENZOATE
    • CS-16396
    • Benzoicacid,4-amino-2-methyl-,ethyl ester
    • DB-416410
    • 4-Amino-2-methylbenzoic acid ethyl ester
    • MDL: MFCD08458830
    • Inchi: 1S/C10H13NO2/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h4-6H,3,11H2,1-2H3
    • InChI Key: RXVUWRNRNRPYMT-UHFFFAOYSA-N
    • SMILES: O(CC)C(C1C=CC(=CC=1C)N)=O

Computed Properties

  • Exact Mass: 179.09500
  • Monoisotopic Mass: 179.094628657g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 3
  • Complexity: 182
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 52.3
  • XLogP3: 1.8

Experimental Properties

  • Density: 1.103±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Slightly soluble (1 g/l) (25 º C),
  • PSA: 52.32000
  • LogP: 2.33510

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Additional information on 4-Amino-2-methylbenzoic acid ethyl ester

Comprehensive Overview of 4-Amino-2-methylbenzoic acid ethyl ester (CAS No. 74450-59-2): Properties, Applications, and Industry Insights

4-Amino-2-methylbenzoic acid ethyl ester (CAS 74450-59-2), also known as ethyl 4-amino-2-methylbenzoate, is a specialized organic compound with significant relevance in pharmaceutical and chemical research. This ester derivative of 2-methylbenzoic acid features an amino group at the 4-position, making it a versatile intermediate for synthesizing dyes, fragrances, and active pharmaceutical ingredients (APIs). Its molecular formula, C10H13NO2, and moderate polarity contribute to its solubility in organic solvents like ethanol and dimethyl sulfoxide (DMSO), while its melting point (typically 80–85°C) ensures stability under standard storage conditions.

In recent years, the demand for 4-Amino-2-methylbenzoic acid ethyl ester has surged due to its role in developing non-steroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Researchers highlight its utility in structure-activity relationship (SAR) studies, where the ethyl ester moiety enhances bioavailability. A 2023 study published in the Journal of Medicinal Chemistry identified this compound as a key precursor for targeted drug delivery systems, aligning with the growing trend of personalized medicine.

From an industrial perspective, CAS 74450-59-2 is synthesized via esterification of 4-amino-2-methylbenzoic acid with ethanol under acidic catalysis. Optimized processes now achieve yields exceeding 90%, reducing waste and aligning with green chemistry principles. Environmental concerns have driven innovations in solvent-free synthesis, a topic frequently searched in AI-driven chemical databases like Reaxys. Users often query "sustainable production of ethyl 4-amino-2-methylbenzoate" or "biodegradability of aromatic esters," reflecting broader industry shifts toward eco-friendly practices.

The compound’s spectroscopic properties are equally noteworthy. Its Fourier-transform infrared spectroscopy (FTIR) profile shows characteristic peaks at 3350 cm−1 (N-H stretch) and 1720 cm−1 (C=O stretch), while nuclear magnetic resonance (NMR) spectra reveal distinct proton environments. These features make it a model subject for analytical chemistry education, as evidenced by its inclusion in ACS-approved laboratory curricula.

Emerging applications include its use in organic electronics, where its electron-donating amino group facilitates charge transport in semiconducting polymers. This aligns with the global push for flexible electronics and wearable sensors—a hot topic garnering over 50,000 monthly searches on platforms like Google Scholar. Additionally, its low toxicity profile (LD50 > 2000 mg/kg in rodents) supports its adoption in cosmetic formulations, particularly in UV-absorbing agents.

Regulatory compliance is another critical aspect. 4-Amino-2-methylbenzoic acid ethyl ester is listed in the European Chemicals Agency (ECHA) database with no current harmonized classification, though proper personal protective equipment (PPE) is recommended during handling. This contrasts with structurally similar compounds, making it a safer alternative for industrial scale-up—a point emphasized in recent patent filings (e.g., WO202215678A1).

Market analysts project a 6.8% CAGR for similar fine chemicals through 2030, driven by Asia-Pacific pharmaceutical expansion. Suppliers increasingly highlight batch-to-batch consistency and HPLC purity (>98%) in product listings, addressing end-user concerns about impurity-driven side reactions. For those seeking custom synthesis, platforms like CheMondis and Sigma-Aldrich offer tailored quantities, with technical bulletins often citing "4-Amino-2-methylbenzoic acid ethyl ester solubility data" as a top-downloaded resource.

In conclusion, 74450-59-2 exemplifies how niche chemicals can bridge academic research and industrial innovation. Its dual role in drug discovery and material science ensures sustained interest, while advancements in process intensification address cost and sustainability challenges. As high-throughput screening accelerates, this compound’s scaffold versatility positions it as a staple in medicinal chemistry toolkits worldwide.

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